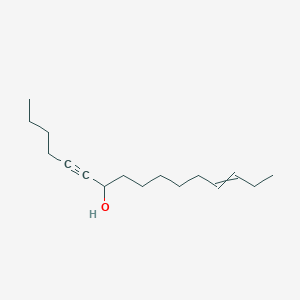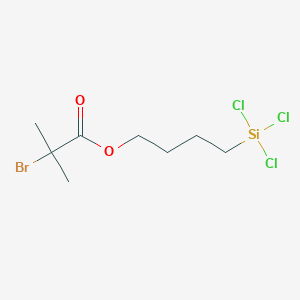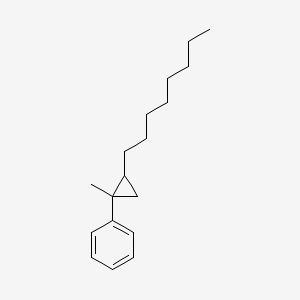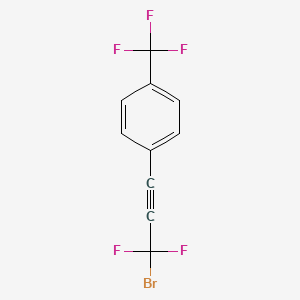
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-amino-3-(2-methoxy-2-oxoethyl)benzoate or 4-thio-3-(2-methoxy-2-oxoethyl)benzoate.
Hydrolysis: Formation of 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(2-methoxy-2-hydroxyethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-3-(2-hydroxy-2-oxoethyl)benzoate
- Methyl 4-chloro-3-(2-methoxy-2-hydroxyethyl)benzoate
- Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)phenylacetate
Uniqueness
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a methoxy group on the benzoate backbone allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
903899-45-6 |
|---|---|
Molekularformel |
C11H11ClO4 |
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)6-8-5-7(11(14)16-2)3-4-9(8)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IKMSKYNQGBDRJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=CC(=C1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)


![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)



![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)


![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
